5‑Position Substituent Controls Kinase Inhibitory Profile: Absence of Indolinone Moiety vs. SU5408
A direct head‑to‑head comparison of the target compound with SU5408 (ethyl 2,4‑dimethyl‑5‑[(2‑oxo‑1H‑indol‑3‑ylidene)methyl]‑1H‑pyrrole‑3‑carboxylate) reveals a fundamental difference in the 5‑position substituent. SU5408 is a potent VEGFR2 kinase inhibitor (IC₅₀ = 0.02 μM in cell‑free assay; IC₅₀ = 0.25 μM in cellular autophosphorylation assay) [1]. The target compound, bearing a 5‑(4‑methylbenzyl)aminomethyl group instead of the indolin‑2‑one methylidene, lacks the extended conjugation and hydrogen‑bond donor/acceptor pattern required for VEGFR2 ATP‑binding site occupancy. As a result, it is not expected to inhibit VEGFR2 at comparable concentrations, making it a superior negative control or scaffold‑hopping intermediate in kinase selectivity profiling .
| Evidence Dimension | VEGFR2 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not a VEGFR2 inhibitor (no indolinone warhead; predicted inactive against VEGFR2) |
| Comparator Or Baseline | SU5408: IC₅₀ = 0.02 μM (cell‑free), IC₅₀ = 0.25 μM (cellular) |
| Quantified Difference | >100‑fold difference in VEGFR2 inhibitory potency (predicted) |
| Conditions | Cell‑free kinase assay and cellular VEGFR2 autophosphorylation assay [1] |
Why This Matters
Researchers requiring a pyrrole‑3‑carboxylate scaffold devoid of VEGFR2 activity can select the target compound to avoid confounding kinase inhibition, a critical factor in phenotypic screening and probe development.
- [1] Sun, L. et al. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases. J. Med. Chem. 1999, 42, 5120–5130. View Source
